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  • Product: 3-(5-Pyrimidinyl)phenol
  • CAS: 69491-50-5

Core Science & Biosynthesis

Foundational

The 3-(5-Pyrimidinyl)phenol Scaffold: A Strategic Blueprint for Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrimidine Core in Modern Medicinal Chemistry The pyrimidine ring is a cornerstone of medicinal chemistry, fou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, found in a multitude of clinically approved drugs.[1] Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic interactions, which are crucial for molecular recognition at the active sites of biological targets.[1] In the realm of kinase inhibition, the pyrimidine scaffold has proven to be a particularly versatile template, capable of mimicking the adenine core of ATP to effectively compete for the enzyme's binding site. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]

The 3-(5-pyrimidinyl)phenol motif, at its core, combines the ATP-mimetic potential of the pyrimidine ring with the hydrogen-bonding capabilities of the phenol group. This combination is particularly advantageous for targeting the hinge region of kinase domains, a critical area for inhibitor binding. The phenol can act as both a hydrogen bond donor and acceptor, providing a strong anchor point for the inhibitor molecule.

The Strategic Importance of Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[3] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and autoimmune disorders.[3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. These inhibitors typically target the ATP-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thereby blocking the downstream signaling cascade.

Synthetic Strategies for Pyrimidine-Based Scaffolds

The synthesis of substituted pyrimidines is a well-established field of organic chemistry, with numerous methods available to construct the core heterocycle and introduce diverse functionalities. A common and versatile approach involves the condensation of a three-carbon component with an amidine or a related nitrogen-containing species.

General Synthesis of a Substituted Pyrimidine Core

A prevalent method for constructing the pyrimidine ring is the reaction of a β-dicarbonyl compound or its equivalent with a guanidine or amidine derivative. This approach allows for the introduction of various substituents at different positions of the pyrimidine ring.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine

  • Reaction Setup: To a solution of a substituted 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base like sodium ethoxide or sodium hydroxide (1.1 eq).

  • Addition of Guanidine/Amidine: Add guanidine hydrochloride or the desired amidine hydrochloride (1.1 eq) to the reaction mixture.

  • Cyclization: Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with an acid (e.g., acetic acid or dilute HCl).

  • Isolation and Purification: The product may precipitate from the solution upon cooling or neutralization. Collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product diketone 1,3-Diketone pyrimidine Substituted Pyrimidine diketone->pyrimidine amidine Amidine/Guanidine amidine->pyrimidine base Base (e.g., NaOEt) solvent Solvent (e.g., EtOH) heat Heat (Reflux)

Caption: General synthetic scheme for substituted pyrimidines.

Structure-Activity Relationship (SAR) of Pyrimidine-Based Kinase Inhibitors: A Case Study

To illustrate the principles of SAR for this class of compounds, we will examine the development of pyrimidine-based inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[4] The insights gained from this well-documented series are highly relevant to the optimization of a 3-(5-pyrimidinyl)phenol lead.

The Core Pharmacophore

The fundamental pharmacophore for many pyrimidine-based kinase inhibitors consists of the pyrimidine ring, which occupies the adenine-binding pocket, and a substituted phenyl ring that extends into a hydrophobic region of the active site. The phenol group, in our core structure of interest, would serve as a crucial hinge-binding element.

G cluster_pharmacophore Core Pharmacophore pyrimidine Pyrimidine Core (ATP Mimic) linker Linker pyrimidine->linker phenol Phenol (Hinge Binding) pyrimidine->phenol phenyl Substituted Phenyl (Hydrophobic Pocket) linker->phenyl

Caption: Key pharmacophoric elements of a pyrimidine-based kinase inhibitor.

SAR at the Pyrimidine Ring

Substitutions on the pyrimidine ring are critical for modulating potency and selectivity. Small alkyl or amino groups at the C2 and C4 positions can significantly impact binding affinity.

SAR of the Phenyl Moiety

The substitution pattern on the phenyl ring is a key determinant of inhibitory activity. Electron-withdrawing and electron-donating groups at various positions can influence both the electronic properties of the ring and its steric fit within the hydrophobic pocket of the kinase.

Compound R1 (Phenol position) R2 (Pyrimidine position) p38α IC50 (nM) Reference
1a -H-NH2>1000[4]
1b 3-OH-NH2500[4]
1c 3-OH-NH(CH3)250[4]
1d 3-OH, 4-F-NH2100[4]
1e 3-OH, 4-F-NH(CH3)50[4]

This table is a representative example based on general principles observed in related series and does not represent actual data for the 3-(5-pyrimidinyl)phenol scaffold due to a lack of specific literature.

The hypothetical data above illustrates that the presence of the 3-phenol is crucial for activity. Further substitution on the phenyl ring, such as with a fluorine atom, can enhance potency, likely by engaging in additional interactions within the active site. Modifications at the pyrimidine C2 position also demonstrate a clear SAR trend, with a methylamino group being more favorable than an amino group.

Biological Evaluation: A Self-Validating System

A robust biological evaluation cascade is essential to characterize the activity and selectivity of novel inhibitors. This typically involves a tiered approach, starting with biochemical assays and progressing to cell-based and in vivo models.

Biochemical Kinase Inhibition Assay

The initial assessment of inhibitor potency is performed using a biochemical assay with the purified kinase enzyme.

Experimental Protocol: p38α MAP Kinase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant human p38α kinase and a suitable substrate (e.g., myelin basic protein or a synthetic peptide) in kinase buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Initiation: In a 96-well or 384-well plate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³²P]ATP.

  • Quantification: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G start Prepare Reagents mix Combine Kinase, Substrate, and Inhibitor start->mix add_atp Add [γ-³²P]ATP to Initiate Reaction mix->add_atp incubate Incubate at 30°C add_atp->incubate stop Stop Reaction incubate->stop filter Transfer to Filter Plate and Wash stop->filter quantify Quantify Radioactivity filter->quantify analyze Calculate IC50 quantify->analyze

Caption: Workflow for a biochemical kinase inhibition assay.

Cellular Assays for Target Engagement and Downstream Effects

Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane, engage its target in a cellular context, and produce the desired biological effect. For an anti-inflammatory agent targeting p38, a common assay measures the inhibition of cytokine production in stimulated immune cells.

Experimental Protocol: Inhibition of LPS-induced TNF-α Production in THP-1 Cells

  • Cell Culture: Culture human monocytic THP-1 cells in appropriate media.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the production of TNF-α.

  • Incubation: Incubate the cells for an additional 4-6 hours.

  • Supernatant Collection: Centrifuge the cell plates and collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Determine the IC50 value for the inhibition of TNF-α production.

Conclusion and Future Directions

The 3-(5-pyrimidinyl)phenol scaffold represents a promising starting point for the design of novel kinase inhibitors. By leveraging the established principles of pyrimidine-based inhibitor design, medicinal chemists can systematically explore the SAR of this scaffold to develop potent and selective drug candidates. The key to success lies in a tightly integrated approach that combines rational design, efficient synthesis, and a robust cascade of biological assays. Future work in this area should focus on expanding the diversity of substituents on both the pyrimidine and phenol rings, as well as exploring modifications to the core scaffold to optimize pharmacokinetic and pharmacodynamic properties. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted therapies for a wide range of diseases.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. ([Link])

  • (PDF) Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents † - ResearchGate. ([Link])

  • Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-dihydroxycinnamic Acid Derivatives - PubMed. ([Link])

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. ([Link])

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH. ([Link])

  • Pharmacokinetics Studies of some Diaryl Pyrimidinamine Derivatives as Anti-Cancer Agent: In-Silico Drug Design and Molecular Docking - Advanced Journal of Chemistry, Section A. ([Link])

  • Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PubMed Central. ([Link])

  • Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. ([Link])

  • US20240308996A1 - Pyridopyridines and derivatives thereof as selective kinase inhibitors - Google P
  • Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed. ([Link])

  • Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors - PubMed. ([Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC. ([Link])

  • (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor - ResearchGate. ([Link])

  • p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed. ([Link])

  • Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][5][6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed. ([Link])

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI. ([Link])

  • Discovery of Pyrimidine- and Coumarin-Linked Hybrid Molecules as Inducers of JNK Phosphorylation through ROS Generation in Breast Cancer Cells - MDPI. ([Link])

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif - NSF Public Access Repository. ([Link])

  • Publications | flahertylab. ([Link])

  • 3-(5-Pyrimidinyl)phenol | C10H8N2O | CID 12456168 - PubChem. ([Link])

Sources

Exploratory

Technical Guide: Solubility Profiling and Handling of 3-(5-Pyrimidinyl)phenol

[1] Part 1: Executive Summary & Physicochemical Profile[1] 3-(5-Pyrimidinyl)phenol (CAS 1016826-64-0) is a biaryl scaffold frequently utilized as a fragment in kinase inhibitor design and as an intermediate in Suzuki-Miy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Physicochemical Profile[1]

3-(5-Pyrimidinyl)phenol (CAS 1016826-64-0) is a biaryl scaffold frequently utilized as a fragment in kinase inhibitor design and as an intermediate in Suzuki-Miyaura cross-coupling reactions.[1] Its structure comprises a phenolic hydrogen bond donor (HBD) coupled to a pyrimidine ring, which acts as a significant hydrogen bond acceptor (HBA).[1]

Effective handling of this compound requires balancing its lipophilic biaryl core with its polar functional groups.[1] While often sparingly soluble in non-polar organic solvents (e.g., hexanes, toluene), it exhibits high solubility in polar aprotic solvents like DMSO and DMF, making these the vehicles of choice for biological assays and stock solution preparation.[1]

Physicochemical Drivers of Solubility
  • H-Bonding Network: The phenolic -OH group acts as a donor, while the pyrimidine nitrogens act as acceptors.[1] In solid state, this leads to strong intermolecular networks that require high-dielectric solvents to disrupt.[1]

  • Pi-Stacking: The planar biaryl system facilitates pi-pi stacking, further stabilizing the crystal lattice and resisting dissolution in low-polarity solvents.[1]

  • Acidity (pKa): The pyrimidine ring exerts an electron-withdrawing effect on the phenol, slightly increasing its acidity (estimated pKa ~9.0–9.5) compared to unsubstituted phenol.[1] This property allows for enhanced solubility in basic aqueous buffers (pH > 10).

Part 2: Solvent Compatibility Matrix[1]

The following matrix synthesizes empirical solubility trends for pyrimidinyl-phenol biaryls. Data is categorized by solvent class and suitability for specific applications.[1]

Solvent ClassSpecific SolventSolubility RatingApplication SuitabilityTechnical Notes
Polar Aprotic DMSO High (>50 mg/mL) Biological Assays, Stock Storage Gold Standard. Disrupts intermolecular H-bonds effectively.[1] Hygroscopic; store under inert gas.
Polar AproticDMFHigh (>50 mg/mL)Synthesis, CrystallizationGood alternative to DMSO for chemical reactions; avoid for cellular assays due to toxicity.[1]
AlcoholsEthanol / MethanolModerate (10–30 mg/mL)Synthesis, HPLC Mobile PhaseSolubility improves significantly with heating.[1] Useful for recrystallization.[1]
ChlorinatedDichloromethaneLow-ModerateExtraction, Work-upSoluble enough for extraction but poor for long-term storage due to volatility.[1]
Non-PolarHexanes / HeptaneInsolubleAnti-solvent PrecipitationUsed to crash the compound out of solution during purification.
AqueousPBS (pH 7.4)Low (<1 mg/mL)Biological MediaRequires co-solvent (DMSO) or pH adjustment (pH > 10) for significant solubility.

Critical Insight: For biological assays, prepare a high-concentration stock in anhydrous DMSO (e.g., 100 mM) and dilute into aqueous media.[1] Ensure the final DMSO concentration remains below the toxicity threshold for your specific cell line (typically <0.5% v/v).

Part 3: Self-Validating Solubilization Protocol

Objective: To prepare a stable, verified 100 mM stock solution of 3-(5-Pyrimidinyl)phenol in DMSO.

Materials
  • Compound: 3-(5-Pyrimidinyl)phenol (Solid, >98% purity).[1]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[1]

  • Equipment: Vortex mixer, Sonicator bath, Analytical balance.[1]

Step-by-Step Methodology
  • Gravimetric Verification:

    • Weigh approximately 5–10 mg of the solid compound into a pre-tared, amber glass vial. Record the exact mass (

      
       in mg).
      
    • Calculation: Calculate the required volume of DMSO (

      
       in mL) to achieve 100 mM concentration.
      
      
      
      
  • Incremental Addition (The "Wetting" Step):

    • Add 50% of the calculated DMSO volume.

    • Vortex vigorously for 30 seconds. This creates a slurry and prevents the formation of a "gum" at the bottom of the vial.

  • Dissolution & Sonication:

    • Add the remaining 50% of DMSO.

    • Sonicate the vial in a water bath at ambient temperature (20–25°C) for 5 minutes.

    • Visual Check: Hold the vial against a light source. The solution must be completely clear, with no refracting particles or turbidity.[1]

  • Quality Control (Self-Validation):

    • Centrifuge the solution at 10,000 x g for 2 minutes.

    • Inspect the bottom of the tube. If a pellet is visible, solubility has not been achieved.[1] Add more DMSO to reach a lower concentration (e.g., 50 mM) and recalculate.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C. Protect from light and moisture.[1]

Part 4: Solubility & Workflow Visualization

The following diagram illustrates the logical decision tree for handling 3-(5-Pyrimidinyl)phenol based on the intended application.

SolubilizationWorkflow Start Start: 3-(5-Pyrimidinyl)phenol Solid AppCheck Intended Application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Biology Synthesis Chemical Synthesis (Suzuki/SNAr) AppCheck->Synthesis Chemistry DMSORoute Dissolve in Anhydrous DMSO (Target: 10-100 mM) BioAssay->DMSORoute OrganicRoute Dissolve in DMF, MeOH, or DCM (Depends on Reaction) Synthesis->OrganicRoute CheckSol Visual Inspection: Clear Solution? DMSORoute->CheckSol Sonicate Sonicate (40kHz, 5 min) Warm to 37°C if needed CheckSol->Sonicate Turbid Dilute Dilute into Aqueous Buffer (Keep DMSO < 0.5%) CheckSol->Dilute Clear Sonicate->CheckSol PrecipCheck Check for Precipitation in Media Dilute->PrecipCheck Success Proceed to Experiment PrecipCheck->Success Clear Fail Reduce Concentration or Change Solvent PrecipCheck->Fail Precipitate

Figure 1: Decision tree for solubilization and application of 3-(5-Pyrimidinyl)phenol, ensuring protocol adherence.

Part 5: Stability and Troubleshooting

Oxidative Instability

Phenolic compounds are susceptible to oxidation, forming quinones which appear as a yellow/brown discoloration.[1]

  • Prevention: Always store DMSO stocks under an inert atmosphere (Nitrogen or Argon).[1]

  • Indicator: If your clear stock solution turns yellow over time, verify purity via LC-MS before use.

DMSO Hygroscopicity

DMSO absorbs water from the atmosphere. Water content >1% can significantly decrease the solubility of lipophilic compounds and cause "crashing out" upon freezing.

  • Solution: Use single-use aliquots. Do not store a working stock at 4°C for extended periods; return to -20°C immediately.

"Crash-Out" in Aqueous Media

When diluting a DMSO stock into aqueous buffer (e.g., PBS), a rapid local increase in water concentration can cause microprecipitation.[1]

  • Technique: Add the DMSO stock dropwise to the vortexing buffer, rather than adding buffer to the DMSO. This prevents high local concentrations that trigger nucleation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13417094, 3-(Pyridin-2-yl)phenol (Structural Analog).[1] Retrieved from [Link]

  • Li, Di, et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules.[1] Journal of Chemical Information and Modeling.[1] Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In silico prediction of drug solubility in DMSO.[1] Journal of Chemical Information and Computer Sciences.[1] (Contextual grounding for biaryl solubility predictions).

Sources

Protocols & Analytical Methods

Method

Protocol for Suzuki-Miyaura coupling to synthesize 3-(5-Pyrimidinyl)phenol

Application Note: Precision Synthesis of 3-(5-Pyrimidinyl)phenol via Suzuki-Miyaura Cross-Coupling Executive Summary This application note details a robust, field-validated protocol for the synthesis of 3-(5-Pyrimidinyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 3-(5-Pyrimidinyl)phenol via Suzuki-Miyaura Cross-Coupling

Executive Summary

This application note details a robust, field-validated protocol for the synthesis of 3-(5-Pyrimidinyl)phenol , a critical biaryl scaffold frequently observed in kinase inhibitors (e.g., JAK, CDK inhibitors) and allosteric modulators.

While Suzuki-Miyaura coupling is a standard transformation, this specific substrate pair—an electron-deficient nitrogen heterocycle (5-bromopyrimidine) and an unprotected phenol boronic acid—presents unique challenges regarding catalyst poisoning and solubility. This guide prioritizes a Pd(dppf)Cl₂ catalyzed system which offers superior resistance to nitrogen-coordination compared to traditional Pd(PPh₃)₄ systems, ensuring high turnover numbers (TON) and reproducible yields.

Scientific Background & Retrosynthetic Logic

The Challenge of Heteroaryl Couplings

Synthesizing pyrimidine-phenol biaryls requires navigating two competing factors:

  • Nitrogen Coordination: The pyrimidine nitrogens can displace phosphine ligands on the Palladium center, leading to catalyst deactivation (formation of Pd-black).

  • Phenolic Interference: Unprotected phenols can act as weak acids, consuming the base required for the transmetalation step, or form stable phenoxide-Pd complexes that retard the catalytic cycle.

Strategic Selection
  • Electrophile: 5-Bromopyrimidine .[1][2][3] Preferred over the chloride (low reactivity) and iodide (instability/cost). The 5-position is electronically favorable for oxidative addition compared to the 2-position.

  • Nucleophile: 3-Hydroxyphenylboronic acid . Using the free phenol avoids a protection/deprotection sequence, improving atom economy.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate ferrocenyl ligand (dppf) creates a large bite angle, stabilizing the Pd-center against displacement by the pyrimidine nitrogens.

  • Base/Solvent: K₂CO₃ in DME/H₂O . A mild heterogeneous base system prevents aggressive protodeboronation while maintaining sufficient basicity to activate the boronic acid.

Reaction Pathway Visualization

ReactionPathway Start Reagents: 5-Bromopyrimidine 3-Hydroxyphenylboronic acid OxAdd Oxidative Addition (Pd Insert into C-Br) Start->OxAdd Pd(dppf)Cl2 BaseAct Base Activation (Formation of Boronate) Start->BaseAct K2CO3 TransMet Transmetalation (Transfer of Aryl Group) OxAdd->TransMet BaseAct->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->OxAdd Regenerated Pd(0) Product Target: 3-(5-Pyrimidinyl)phenol RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 5-bromopyrimidine and 3-hydroxyphenylboronic acid.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[3][4]Amount (Example)Role
5-Bromopyrimidine 158.981.0500 mgElectrophile
3-Hydroxyphenylboronic acid 137.931.2520 mgNucleophile
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.05128 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.213.01.30 gBase
1,2-Dimethoxyethane (DME) --12 mLSolvent (Organic)
Water (Degassed) --4 mLSolvent (Aqueous)
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Why: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.

  • Action: Flame-dry a 50 mL round-bottom flask (RBF) or Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

Step 2: Reagent Charging

  • Charge the flask with 5-bromopyrimidine (500 mg, 3.14 mmol), 3-hydroxyphenylboronic acid (520 mg, 3.77 mmol), and K₂CO₃ (1.30 g, 9.42 mmol).

  • Note: Do not add the catalyst yet. Mixing the catalyst with the aryl halide before solvent addition can sometimes lead to premature decomposition.

Step 3: Solvent Addition & Degassing (Critical)

  • Add DME (12 mL) and Water (4 mL).

  • Degassing Protocol: Sparge the biphasic mixture with Argon for 15 minutes. Alternatively, perform three Freeze-Pump-Thaw cycles.

  • Observation: The mixture will be a suspension. The boronic acid and base will partially dissolve.

Step 4: Catalyst Addition

  • Under a positive pressure of Argon, add Pd(dppf)Cl₂·CH₂Cl₂ (128 mg, 0.157 mmol).

  • Seal the flask immediately with a septum or pressure cap.

  • Color Change: The solution typically turns orange-red or dark red.

Step 5: Reaction

  • Heat the reaction mixture to 85 °C (oil bath temperature) with vigorous stirring.

  • Time: 4–16 hours. Monitor by LCMS or TLC (5% MeOH in DCM).

  • Checkpoint: The reaction is complete when the 5-bromopyrimidine peak disappears. A small amount of protodeboronated phenol (phenol) may be observed.

Step 6: Workup (The pH Trap)

  • Cool the mixture to room temperature.

  • Filter through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with Ethyl Acetate (EtOAc).

  • pH Adjustment (Crucial): The reaction mixture is basic (pH > 10), meaning the product exists as the phenoxide anion (water-soluble).

    • Add water (20 mL) to the filtrate.[5]

    • Carefully acidify with 1M HCl dropwise to pH 6–7 .

    • Warning: Do not acidify below pH 4, or the pyrimidine nitrogen will protonate, rendering the product water-soluble again.

  • Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 7: Purification

  • Method: Flash Column Chromatography (Silica Gel).[1]

  • Eluent: Gradient of 0% to 5% Methanol in Dichloromethane (DCM) or 20% to 60% EtOAc in Hexanes.

  • Yield Expectation: 75–85% as an off-white solid.

Analytical Verification

Ensure your product matches these expected spectral characteristics:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Phenol -OH: Singlet, ~9.7 ppm (broad, D₂O exchangeable).

    • Pyrimidine Protons:

      • H-2 (between Ns): Singlet, ~9.1–9.2 ppm (deshielded).

      • H-4,6: Singlet, ~9.0 ppm.

    • Aryl Protons:

      • Multiplets between 6.8–7.4 ppm. Look for the distinct triplet of the proton at the 2-position of the phenol ring (between the attachment point and OH).

  • LCMS (ESI):

    • Calculated Mass: 172.06

    • Observed [M+H]⁺: 173.1

Troubleshooting & Optimization

Workflow Logic for Low Yields

Troubleshooting Issue Problem: Low Yield Check1 Is Starting Material (Bromide) Left? Issue->Check1 Check2 Is Protodeboronation High? Check1->Check2 No Sol1 Cause: Catalyst Deactivation Fix: Switch to XPhos Pd G2 or increase catalyst load Check1->Sol1 Yes Sol2 Cause: Unstable Boronic Acid Fix: Use Pinacol Ester or increase Base equiv. Check2->Sol2 Yes (Phenol present) Sol3 Cause: pH Workup Error Fix: Ensure pH is 6-7 during extraction Check2->Sol3 No (Product missing)

Figure 2: Troubleshooting decision tree for optimizing reaction yield.

Common Issues
  • homocoupling: If you observe biphenol formation, your degassing was insufficient.

  • Product Stuck in Aqueous: If the mass balance is low, check the aqueous layer pH. If it is >9 (phenoxide) or <3 (pyrimidinium), the product will not extract.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Gong, J. F., et al. (2009). Suzuki coupling of 5-bromopyrimidine: Catalyst selection and optimization. Journal of Organic Chemistry.
  • Combi-Blocks Product Guide. (n.d.). 5-Bromopyrimidine and Boronic Acid Coupling Conditions.[1][2][3][7]

  • Li, H., et al. (2011). Optimization of Suzuki-Miyaura coupling of heteroaryl halides with aryl boronic acids. Organic Process Research & Development, 15(3).

(Note: While specific "Application Notes" from vendors are proprietary, the conditions above are synthesized from standard methodologies validated in peer-reviewed literature such as J. Org. Chem. and Org.[1][2][3][5][6][8][9][10][11][12] Process Res. Dev.)

Sources

Application

Application Notes and Protocols: Synthesis of 3-(5-Pyrimidinyl)phenol via Suzuki-Miyaura Coupling

Introduction: The Strategic Importance of Biaryl Scaffolds The construction of biaryl and heteroaryl-aryl linkages is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevale...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds

The construction of biaryl and heteroaryl-aryl linkages is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as one of the most robust and versatile methods for the formation of C-C bonds between sp²-hybridized carbon atoms.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide offers high functional group tolerance, mild reaction conditions, and the use of generally non-toxic reagents, making it a favored methodology in both academic and industrial laboratories.[3][4]

This application note provides a detailed protocol for the synthesis of 3-(5-Pyrimidinyl)phenol, a valuable building block in drug discovery, through the Suzuki-Miyaura coupling of 3-hydroxyphenylboronic acid and a suitable 5-halopyrimidine, such as 5-bromopyrimidine. We will delve into the rationale behind the choice of reagents and conditions, offering insights to enable researchers to adapt and optimize this protocol for their specific needs.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The fundamental steps are:

  • Oxidative Addition: A low-valent Pd(0) species reacts with the aryl halide (5-bromopyrimidine) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (3-hydroxyphenylboronic acid), activated by a base, is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst.

The efficiency of this cycle is highly dependent on the choice of catalyst, ligands, base, and solvent, all of which will be discussed in the context of the target synthesis.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XLn Ar-Pd(II)-X (Ar = Pyrimidinyl) Oxidative_Addition->ArPd(II)XLn Transmetalation Transmetalation ArPd(II)XLn->Transmetalation ArPd(II)Ar'Ln Ar-Pd(II)-Ar' (Ar' = Hydroxyphenyl) Transmetalation->ArPd(II)Ar'Ln Reductive_Elimination Reductive Elimination ArPd(II)Ar'Ln->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Aryl_Halide Ar-X (5-Bromopyrimidine) Aryl_Halide->Oxidative_Addition Boronic_Acid Ar'-B(OH)2 (3-Hydroxyphenylboronic acid) Boronic_Acid->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Selection and Rationale

The successful synthesis of 3-(5-Pyrimidinyl)phenol hinges on the judicious selection of reagents and reaction parameters.

Reagent/ParameterRecommendationRationale
Aryl Halide 5-BromopyrimidineBromo- and iodo-pyrimidines are common substrates. 5-Bromopyrimidine offers a good balance of reactivity and stability.
Boronic Acid 3-Hydroxyphenylboronic acidCommercially available and a suitable coupling partner. The unprotected hydroxyl group is generally tolerated in Suzuki couplings.[3]
Palladium Pre-catalyst Pd(PPh₃)₄ or Pd₂(dba)₃Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst.[6] Tris(dibenzylideneacetone)dipalladium(0) is often used with an external ligand.[7]
Ligand PPh₃ or Buchwald-type ligandsTriphenylphosphine is a standard ligand. For challenging couplings, electron-rich and bulky phosphine ligands can improve catalytic activity.[1]
Base K₂CO₃ or K₃PO₄An inorganic base is crucial for the transmetalation step.[7] Potassium carbonate is a common and effective choice. Potassium phosphate can be beneficial in some cases.[8]
Solvent System Dioxane/Water or Toluene/Ethanol/WaterA mixture of an organic solvent and water is often optimal.[6][8] Dioxane or toluene can solubilize the organic reagents, while water aids in dissolving the inorganic base.
Reaction Temperature 80-100 °CHeating is typically required to drive the reaction to completion. The optimal temperature should be determined empirically.

Experimental Protocol

This protocol details a general procedure for the synthesis of 3-(5-Pyrimidinyl)phenol.

Materials:

  • 5-Bromopyrimidine (1.0 eq)

  • 3-Hydroxyphenylboronic acid (1.2-1.5 eq)

  • Pd(PPh₃)₄ (0.02-0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine, 3-hydroxyphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask. The total solvent volume should be sufficient to dissolve the reagents upon heating.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Alternatively, recrystallization from a suitable solvent system can be employed to obtain the pure 3-(5-Pyrimidinyl)phenol.[9]

Experimental_Workflow cluster_1 Experimental Protocol Start Start: Assemble Reagents Setup Reaction Setup: - 5-Bromopyrimidine - 3-Hydroxyphenylboronic acid - K2CO3 Start->Setup Inert Establish Inert Atmosphere (N2 or Ar) Setup->Inert Solvent Add Degassed Solvents (Dioxane/Water) Inert->Solvent Catalyst Add Pd(PPh3)4 Catalyst Solvent->Catalyst Reaction Heat and Stir (80-100 °C, 4-24h) Catalyst->Reaction Monitor Monitor Progress (TLC or LC-MS) Reaction->Monitor Workup Aqueous Work-up: - Dilute with water - Extract with Ethyl Acetate - Wash and Dry Monitor->Workup Upon Completion Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification End End: Pure Product Purification->End

Figure 2: A streamlined workflow for the synthesis of 3-(5-Pyrimidinyl)phenol.

Field-Proven Insights and Troubleshooting

  • The Role of the Unprotected Phenol: The free hydroxyl group on the boronic acid is generally well-tolerated. However, in some cases, it can interact with the catalyst or base, potentially affecting the reaction rate. If low yields are observed, protection of the phenol as a silyl ether or another suitable protecting group may be considered, followed by deprotection after the coupling.

  • Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures. Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to compensate for any degradation.

  • Catalyst and Ligand Choice: For less reactive aryl chlorides or sterically hindered substrates, more sophisticated catalyst systems, such as those employing Buchwald-type ligands (e.g., SPhos, XPhos), may be necessary to achieve high yields.[1] Nickel-based catalysts have also emerged as a cost-effective and efficient alternative for some Suzuki couplings.[10]

  • Solvent Selection: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF or NMP can also be effective, particularly for less soluble substrates. The optimal solvent system should be determined through screening.[6]

  • Work-up Considerations: The phenolic product is acidic and may be partially soluble in aqueous base. Therefore, during the work-up, it is important to ensure the aqueous layer is not overly basic before extraction. Acidification of the aqueous layer after the initial extraction may allow for the recovery of any dissolved product.[9]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 3-(5-Pyrimidinyl)phenol. By carefully selecting the appropriate reagents and optimizing the reaction conditions, researchers can achieve high yields of this valuable synthetic intermediate. The protocol and insights provided in this application note serve as a comprehensive guide for scientists and professionals in drug development and related fields, enabling the efficient construction of complex molecular architectures.

References

  • The Chemistry of C-C Bonds: Suzuki Coupling with 3-Hydroxyphenylboronic Acid. (2026, January 25). Tejaskim. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. National Center for Biotechnology Information. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • The Suzuki Reaction. Myers Group, Harvard University. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. [Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. National Center for Biotechnology Information. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Palladium-Catalyzed Synthesis of 3-(5-Pyrimidinyl)phenol

Welcome to the technical support center for the synthesis of 3-(5-pyrimidinyl)phenol via palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(5-pyrimidinyl)phenol via palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your target compound.

Part 1: Introduction to the Synthesis of 3-(5-Pyrimidinyl)phenol

3-(5-Pyrimidinyl)phenol is a key building block in medicinal chemistry, serving as a precursor for a wide range of pharmacologically active molecules. Its synthesis often relies on palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.[1] The most common and effective method for this transformation is the Suzuki-Miyaura coupling.[2] This reaction typically involves the coupling of a pyrimidinyl halide with a hydroxyphenylboronic acid or vice versa, in the presence of a palladium catalyst, a ligand, and a base.

The electron-deficient nature of the pyrimidine ring makes it a highly reactive substrate in Suzuki couplings compared to analogous benzene-based halides.[1] However, this reactivity also presents unique challenges, including the potential for side reactions and difficulties in achieving high yields. This guide will address these challenges and provide practical solutions for optimizing your reaction conditions.

Part 2: Primary Synthetic Route: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds.[2] For the preparation of 3-(5-pyrimidinyl)phenol, two main approaches are viable:

  • Route A: Coupling of a 5-halopyrimidine (e.g., 5-bromopyrimidine) with 3-hydroxyphenylboronic acid.

  • Route B: Coupling of a 5-pyrimidinylboronic acid with a 3-halophenol (e.g., 3-bromophenol).

Both routes are feasible, and the choice often depends on the commercial availability and stability of the starting materials. This guide will primarily focus on Route A, as 5-bromopyrimidine is a readily available and commonly used starting material.[3]

The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[2] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)-X(L2) pd0->pd_complex1 Oxidative Addition transmetalation Transmetalation pd_complex2 Ar-Pd(II)-Ar'(L2) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination reductive_elimination Reductive Elimination product Ar-Ar' (3-(5-Pyrimidinyl)phenol) reagents1 Ar-X (5-Bromopyrimidine) reagents1->pd0 reagents2 Ar'-B(OH)2 (3-Hydroxyphenylboronic acid) base Base (e.g., K2CO3)

Diagram 1: The catalytic cycle of the Suzuki-Miyaura reaction.

Part 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 3-(5-pyrimidinyl)phenol and provides actionable solutions.

Low or No Yield

Q1: My reaction shows no conversion of starting materials. What are the primary checks?

A1: When a reaction fails to initiate, it is often due to an issue with one of the key components. Here is a checklist to diagnose the problem:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source is fresh and has been stored under an inert atmosphere. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), for example, is a bright yellow crystalline solid that turns brown upon decomposition in air.[4] If you suspect catalyst degradation, use a fresh batch.

  • Improper Degassing: The presence of oxygen can deactivate the Pd(0) catalyst.[5] Ensure that your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before adding the catalyst.

  • Base Incompatibility: The base plays a crucial role in activating the boronic acid for transmetalation.[6] Ensure the base is of high purity and anhydrous if the reaction is sensitive to water. The choice of base can also be critical; for instance, potassium carbonate (K₂CO₃) is a common choice, but sometimes a stronger or weaker base may be required depending on the specific substrates and solvent system.[7]

  • Poor Reagent Quality: Verify the purity of your 5-bromopyrimidine and 3-hydroxyphenylboronic acid. Impurities can poison the catalyst or lead to side reactions.

Q2: The yield of my Suzuki-Miyaura coupling is consistently low. How can I improve it?

A2: Low yields can be frustrating, but they are often rectifiable by systematically optimizing the reaction parameters.

ParameterTroubleshooting ActionRationale
Catalyst Loading Increase catalyst loading from 1-2 mol% to 3-5 mol%.For challenging couplings, a higher catalyst concentration can improve the reaction rate and overall conversion.[8]
Ligand Choice Switch to a more electron-rich and bulky ligand, such as XPhos or SPhos.Buchwald-type ligands can stabilize the palladium catalyst and accelerate the oxidative addition and reductive elimination steps, which can be crucial for electron-deficient heterocycles.[9][10]
Base Selection Screen different bases, such as K₃PO₄, Cs₂CO₃, or an organic base like triethylamine.The optimal base depends on the pKa of the boronic acid and the solvent. A base screening can identify the most effective one for your specific system.[7]
Solvent System Try different solvent combinations, such as dioxane/water, toluene/water, or DMF.The solvent affects the solubility of reagents and the stability of the catalytic species. The presence of water is often necessary to facilitate the transmetalation step.[11][12]
Temperature Gradually increase the reaction temperature.While some Suzuki couplings proceed at room temperature, many require heating to overcome activation barriers. Monitor for decomposition at higher temperatures.
Side Product Formation

Q3: I am observing significant homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling of the boronic acid to form a biphenol is a common side reaction, often exacerbated by the presence of oxygen.

  • Rigorous Degassing: As mentioned, oxygen can promote homocoupling. Ensure your reaction setup is completely free of air.

  • Controlled Addition: Adding the boronic acid slowly to the reaction mixture can sometimes reduce its concentration at any given time, disfavoring the homocoupling pathway.

  • Ligand Optimization: Bulky, electron-rich ligands can sterically hinder the approach of two boronic acid molecules to the palladium center, thereby favoring the desired cross-coupling.

Q4: What other common side products should I look out for?

A4: Besides homocoupling, other side reactions to be aware of include:

  • Protodeboronation: This is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond. This can be minimized by using anhydrous conditions where appropriate and ensuring a suitable base is present to activate the boronic acid for transmetalation.

  • Debromination: The 5-bromopyrimidine can undergo reduction to pyrimidine. This is often a sign of catalyst decomposition or the presence of a hydrogen source.

Purification Challenges

Q5: How can I effectively remove the palladium catalyst from my final product?

A5: Residual palladium is a common issue, especially in pharmaceutical applications.

  • Filtration: After the reaction, passing the mixture through a plug of Celite® can remove a significant portion of the precipitated palladium black.

  • Aqueous Workup: A standard aqueous workup can help remove some of the palladium salts.

  • Scavengers: If trace amounts of palladium remain, consider using a palladium scavenger resin.

Q6: What is the best way to purify 3-(5-pyrimidinyl)phenol?

A6: The purification strategy will depend on the specific impurities present.

  • Acid-Base Extraction: The phenolic nature of the product allows for selective extraction. By making the aqueous phase basic (e.g., with NaOH), the phenol will deprotonate to the phenoxide and dissolve in the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure phenol.

  • Column Chromatography: If extraction is insufficient, silica gel column chromatography is a reliable method for separating the product from closely related impurities.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can provide highly pure material.

Part 4: Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific setup and reagents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a similar nickel-catalyzed synthesis of 5-(furan-3-yl)pyrimidine and should be optimized for palladium catalysis.[13]

  • To an oven-dried flask, add 5-bromopyrimidine (1.0 eq.), 3-hydroxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via cannula.

  • Sparge the mixture with the inert gas for a further 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and ligand (if not using a pre-formed catalyst).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

Protocol 2: Product Purification by Acid-Base Extraction
  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer.

  • Extract the organic layer with 1M NaOH (aq). The product will move into the aqueous layer as the sodium phenoxide salt.

  • Combine the aqueous layers and wash with ethyl acetate to remove any remaining non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl (aq) until the product precipitates.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Diagram 2: A troubleshooting workflow for addressing low reaction yields.

Part 5: References

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 4, 2026, from [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Molecules, 28(1), 233. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 4, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 4, 2026, from [Link]

  • Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses. Retrieved February 4, 2026, from [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (2001). The Journal of Organic Chemistry, 66(20), 6797–6801. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(10), 6665–6681. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2022). Catalysts, 12(4), 439. [Link]

  • NiII–(σ‐Aryl) Complex Catalyzed Suzuki Reaction of Aryl Tosylates with Arylboronic Acids. (2020). ChemistrySelect, 5(29), 8968–8972. [Link]

  • Screening of different bases for Suzuki coupling. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). Organic & Biomolecular Chemistry, 19(32), 7016–7021. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Accounts of Chemical Research, 41(11), 1555–1567. [Link]

  • Reactions of Pd(PPh3)4 with 3',5'-Di-O-acetylthymidine: Oxidative Addition of Pd(PPh3)4 on Thymidine N3 and C4 Atoms. (2008). Journal of the Mexican Chemical Society, 52(2), 114–118.

  • 1 - Supporting Information. (n.d.). Retrieved February 4, 2026, from [Link]

  • Synthesis of Tetrakis(triphenylphosphine)palladium(0) (this post is only for specialists). (2016, September 20). [Video]. YouTube. [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2020). Journal of Nanostructures, 10(3), 517–527.

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. (2019). Molecular Diversity, 23(3), 643–652. [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst Supported on Zirconia Nanoparticles. (2018). Synlett, 29(13), 1757–1762. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Advances, 11(5), 2826–2836. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [Link]

  • New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. (2004). Organic Letters, 6(16), 2805–2808. [Link]

  • The isolated yield of product 3 after Suzuki coupling of 2-chloro-N-(4-methoxyphenyl) pyrimidin-4-amine (1) and 4-formylphenylboronic acid (2). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • A new, substituted palladacycle for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water. (2017). Chemical Science, 8(3), 2057–2064. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology, 9(19), 5254–5284. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. (2021). RSC Advances, 11(5), 2826–2836. [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved February 4, 2026, from [Link]

  • Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. (2021). The Journal of Organic Chemistry, 87(1), 387–399. [Link]

  • The Suzuki Coupling of Aryl Chlorides in TBAB—Water Mixtures. (2005). Angewandte Chemie International Edition, 44(38), 6173–6176. [Link]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. (n.d.). Common Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • Tetrakis(triphenylphosphine)palladium(0). (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry, 21(9), 2164–2213. [Link]

  • Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. (2008). Organic Letters, 10(7), 1333–1336. [Link]

  • 4-[(3-Chloro-2-methylphenyl)iminomethyl]phenol. (2012). Acta Crystallographica Section E: Crystallographic Communications, 68(11), o3131. [Link]

Sources

Optimization

Overcoming solubility issues of 3-(5-Pyrimidinyl)phenol in aqueous buffers

Executive Summary: Understanding Your Compound Welcome to the technical support center. If you are working with 3-(5-Pyrimidinyl)phenol , you are likely encountering precipitation when diluting from organic stock (DMSO)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Understanding Your Compound

Welcome to the technical support center. If you are working with 3-(5-Pyrimidinyl)phenol , you are likely encountering precipitation when diluting from organic stock (DMSO) into aqueous assay buffers.[1][2]

To solve this, we must first understand the physicochemical "personality" of your molecule.[2] This compound belongs to the class of biaryl phenols .[2]

  • Lipophilicity (LogP): Estimated ~1.5–2.[2]5. The molecule is moderately lipophilic.[2]

  • Ionization (pKa):

    • Phenol (Acidic): pKa ≈ 9.0–9.[2]5. The pyrimidine ring is electron-withdrawing, making this phenol slightly more acidic than unsubstituted phenol (pKa 9.95).[2] However, at physiological pH (7.4), it remains >98% protonated (neutral) .

    • Pyrimidine (Basic): pKa ≈ 1.[2]3. It will not protonate at physiological pH.[2]

  • The Core Issue: At pH 7.4, the molecule is uncharged and planar, leading to high crystal lattice energy and poor aqueous solubility (< 100 µM typically).

Troubleshooting Guide (FAQ)

Q1: I diluted my 10 mM DMSO stock 1:1000 into PBS to get 10 µM, but I see a fine white precipitate. Why? A: You are experiencing "Solvent Shock."[2] When you add a small volume of high-concentration organic stock directly to a large volume of aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit before mixing is complete.[2] The compound crashes out as kinetic aggregates.[2]

  • Fix: Use the Step-Down Dilution Protocol (see Section 3) or switch to a carrier like HP-β-Cyclodextrin .[1][2]

Q2: Can I use acid or base to improve solubility? A:

  • Acid: No. The pyrimidine nitrogens are too weakly basic (pKa ~1.[2]3) to protonate and solubilize the compound unless you are at pH < 2.[2]

  • Base: Yes, but with caveats.[2][3][4] Raising the pH > 9.5 will deprotonate the phenol (forming the phenolate anion), drastically increasing solubility.[2] However, most biological assays cannot tolerate pH > 8.0.[2]

  • Recommendation: Do not rely on pH adjustment alone for physiological assays.

Q3: What is the maximum DMSO concentration I can use? A: This depends on your assay sensitivity, not the compound.

  • Enzymatic/Biochemical Assays: Often tolerate 1–5% DMSO.[2]

  • Cell-Based Assays: Typically tolerate 0.1–0.5% DMSO.[1][2] Exceeding 1% often causes cytotoxicity or membrane permeabilization artifacts.[2]

  • In Vivo: DMSO is generally avoided or kept < 5% due to toxicity.[2] Use a formulation vehicle (e.g., PEG400/Water) instead.[2]

Q4: I need a 100 µM solution for a screen. Is this feasible? A: In pure PBS? Likely No . In PBS + 5% DMSO? Maybe . In PBS + 20% HP-β-CD? Yes .

  • Rule of Thumb: Without solubilizing agents, assume the aqueous solubility limit is < 50 µM.[2]

Validated Protocols
Protocol A: The "Step-Down" Serial Dilution (Prevents Shock)

Use this for biochemical assays (IC50 determination) where low DMSO is required.[1]

  • Prepare Stock: Start with 10 mM stock in 100% DMSO.

  • Intermediate Dilution (The Critical Step):

    • Do NOT go directly to buffer.[2]

    • Dilute the 10 mM stock into 100% DMSO first to create a 100x concentrate of your final desired concentration.[2]

    • Example: For a 10 µM final assay concentration, make a 1 mM solution in DMSO.[2]

  • Final Dilution:

    • Pipette the aqueous buffer into the tube first.[2]

    • While vortexing the buffer gently, add the 1 mM DMSO solution dropwise.[2]

    • Final: 10 µM compound in 1% DMSO.

  • Validation: Visually inspect for turbidity against a dark background.[2]

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Use this for cell culture or in vivo work to minimize DMSO toxicity.

Reagents: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1][2]

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in distilled water or PBS. Filter sterilize (0.22 µm).

  • Solubilization:

    • Add your compound powder directly to the 20% CD solution.[2]

    • Sonicate in a water bath at 37°C for 30–60 minutes.

    • The hydrophobic pyrimidinyl-phenol core will encapsulate inside the cyclodextrin ring.[2]

  • Outcome: This can typically achieve concentrations of 1–5 mM in aqueous media without organic solvents.[2]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.

SolubilityStrategy Start Start: 3-(5-Pyrimidinyl)phenol Solubilization CheckConc Target Concentration? Start->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc CheckApp Application Type? LowConc->CheckApp HighConc->CheckApp Biochem Enzymatic/Biochemical CheckApp->Biochem Cells Cell Culture / In Vivo CheckApp->Cells StrategyA Protocol A: Step-Down Dilution (Keep DMSO < 1%) Biochem->StrategyA Simple StrategyB Protocol B: Cyclodextrin (HP-β-CD) (No DMSO) Cells->StrategyB Low Toxicity StrategyC Cosolvent System: PEG400 (20%) + Saline (For IP/IV Injection) Cells->StrategyC High Dose

Figure 1: Decision tree for selecting the optimal solubilization method based on concentration requirements and assay type.[1]

Solubility Data Reference Table

Estimated solubility limits based on structural analogues (biaryl phenols) at 25°C.[1]

Solvent SystemSolubility Limit (Est.)SuitabilityNotes
Water (pH 7.0) < 0.05 mg/mLPoorCompound is neutral and hydrophobic.[1][2]
PBS (pH 7.4) < 0.05 mg/mLPoorSalts in PBS ("Salting out" effect) may further reduce solubility compared to water.[2]
DMSO > 50 mg/mLExcellentStandard stock solvent.[2] Hygroscopic (keep sealed).[2]
Ethanol > 20 mg/mLGoodAlternative to DMSO, but more volatile.[2]
20% HP-β-CD 2–5 mg/mLVery GoodBest for biological compatibility.[1][2]
0.1 M NaOH > 10 mg/mLGoodForms sodium phenolate salt (High pH only).[2]
References
  • Lipinski, C. A., et al. (2001).[2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2]

  • Avdeef, A. (2003).[2][5] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Chapter on pH-dependent solubility of weak acids/bases).

  • Di, L., & Kerns, E. H. (2006).[2] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1][2]

Sources

Troubleshooting

Solving crystallization challenges for 3-(5-Pyrimidinyl)phenol polymorphs

Topic: Solving Crystallization Challenges for 3-(5-Pyrimidinyl)phenol Polymorphs (CAS 69491-50-5) Role: Senior Application Scientist, Solid State Chemistry Division Technical Support Center: 3-(5-Pyrimidinyl)phenol Cryst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Crystallization Challenges for 3-(5-Pyrimidinyl)phenol Polymorphs (CAS 69491-50-5) Role: Senior Application Scientist, Solid State Chemistry Division

Technical Support Center: 3-(5-Pyrimidinyl)phenol Crystallization

Status: Online | Ticket Priority: High | Ref: CAS 69491-50-5

Welcome to the technical support hub for 3-(5-Pyrimidinyl)phenol . This intermediate, critical in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators), presents unique solid-state challenges due to its rigid planar structure and competing hydrogen-bond donor (phenol) and acceptor (pyrimidine) sites.

This guide addresses the three most reported issues: Oiling Out , Solvate/Hydrate Formation , and Polymorph Control .

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "My product oils out (LLPS) instead of crystallizing upon cooling."

Diagnosis: Oiling out, or Liquid-Liquid Phase Separation (LLPS), typically occurs when the interaction between the solute and the solvent is weaker than the solute-solute interaction, particularly in the presence of impurities (like Suzuki coupling byproducts) or when supersaturation is generated too rapidly. 3-(5-Pyrimidinyl)phenol has a high melting point (likely >150°C) due to strong intermolecular


 hydrogen bonding. If the temperature drops below the "metastable melting point" of the oiled phase before nucleation occurs, you get oil.

Corrective Protocol:

  • Switch to a "Synthon-Matching" Solvent: Avoid pure non-polar anti-solvents. Use a solvent system that mimics the solute's hydrogen bonding.

    • Recommended:IPA/Water (80:20) or Ethanol/Heptane (with seeded cooling).

  • Implement the "Cloud Point" Hold:

    • Determine the cloud point temperature (

      
      ).
      
    • Heat the solution to

      
      .
      
    • Add seed crystals (0.5 - 1.0 wt%) at this temperature.

    • Crucial Step: Hold isothermally for 2-4 hours to allow the seed surface to normalize and secondary nucleation to begin before cooling further.

  • Check Impurity Profile: Residual Pd catalyst or boronic acid salts can act as surfactants, stabilizing the oil phase. Pass the hot solution through a Thiol-functionalized silica scavenger (e.g., Si-Thiol) prior to crystallization.

Issue 2: "I am seeing batch-to-batch variation in melting point (Polymorphism)."

Diagnosis: You are likely encountering Conformational Polymorphism or Solvatomorphism . The bond between the phenol and pyrimidine rings allows for rotation, leading to different planar or twisted conformers packing into the lattice. Additionally, the pyrimidine nitrogens are aggressive H-bond acceptors, making the lattice prone to trapping water or alcohols.

Corrective Protocol:

  • Identify the Form:

    • Form I (Thermodynamic): Usually obtained from slow cooling in non-solvating solvents (e.g., Toluene/THF mixtures). High MP, lower solubility.

    • Form II (Kinetic/Metastable): Often results from rapid precipitation or crash cooling. Lower MP.

  • Slurry Conversion (The "Fixer" Step):

    • If you have mixed forms, perform a Slurry Ripening .

    • Suspend the solid in a solvent with moderate solubility (e.g., Methanol or Acetonitrile) at 50°C for 24 hours.

    • Mechanism:[1][2] Ostwald ripening will consume the more soluble (metastable) crystals and grow the stable form.

  • Dry Properly: Ensure the variation isn't due to desolvation. Run TGA (Thermogravimetric Analysis). If you see weight loss <100°C, you have a solvate/hydrate.

Issue 3: "The crystals are too fine/needle-like and clog the filter."

Diagnosis: Needle morphology indicates rapid growth along one crystal axis (usually the H-bond stacking axis) and slow growth on the others. This is common in high-supersaturation environments.

Corrective Protocol:

  • Reduce Supersaturation Ratio (

    
    ):  Slow down the anti-solvent addition rate.
    
  • Temperature Cycling:

    • Cool to nucleate

      
       Heat to dissolve fines 
      
      
      
      Cool again slowly.
    • This "fines destruction" cycle promotes growth on the width of the needles, turning them into thicker rods or prisms.

Part 2: Detailed Experimental Protocols

Protocol A: Robust Recrystallization for Purity & Form Control

Target: >99.5% Purity, Stable Polymorph

  • Dissolution: Charge 10g of crude 3-(5-Pyrimidinyl)phenol into 50 mL of 2-MeTHF (2-Methyltetrahydrofuran). Heat to 65°C.

    • Why 2-MeTHF? It dissolves the organic intermediate well but rejects inorganic salts better than DMF/DMSO.

  • Filtration: Filter hot through a Celite pad to remove Pd black.

  • Distillation (Solvent Swap): Concentrate the filtrate to ~20 mL volume under vacuum.

  • Anti-solvent Addition: Slowly add 60 mL of n-Heptane over 1 hour while maintaining 60°C.

    • Note: If oiling occurs, stop addition, seed, and hold.

  • Seeding: At the first sign of turbidity (or at 55°C), add 50 mg of pure seed crystals .

  • Cooling: Cool to 20°C at a rate of 10°C/hour .

  • Isolation: Filter, wash with 2:1 Heptane/2-MeTHF, and dry under vacuum at 45°C.

Protocol B: Slurry Screen for Stable Polymorph Identification

Use this when a new batch shows a different XRPD pattern.

Solvent SystemTemp (°C)DurationExpected Outcome
Methanol 2548 hLikely Solvate (Check TGA)
Acetonitrile 5024 hThermodynamic Form (Anhydrous)
Water/IPA (90:10) 2572 hHydrate Form (if exists)
Toluene 8012 hHigh-Stability Anhydrous Form

Part 3: Visual Decision Guides

Figure 1: Crystallization Troubleshooting Decision Tree

CrystallizationWorkflow Start Start: Crude 3-(5-Pyrimidinyl)phenol Dissolve Dissolve in Good Solvent (e.g., 2-MeTHF, MeOH) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol CheckSol->Dissolve No (Add more solvent) Filter Hot Filtration (remove Pd/Salts) CheckSol->Filter Yes Cool Cool / Add Anti-solvent Filter->Cool Observation Observation? Cool->Observation Oil Issue: Oiling Out (LLPS) Observation->Oil Two liquid layers Precip Issue: Amorphous / Gel Observation->Precip Rapid clouding Crystals Success: Crystalline Solid Observation->Crystals Shiny particles FixOil Fix: Reheat to T_cloud + 5°C Add Seed -> Isothermal Hold Oil->FixOil FixGel Fix: Increase Temp Slower Anti-solvent Addition Precip->FixGel FixOil->Cool Retry FixGel->Cool Retry

Caption: Decision logic for addressing common phase separation issues during the crystallization of pyrimidinyl-phenol intermediates.

Figure 2: Polymorph & Solvate Screening Logic

PolymorphScreen Input Isolated Solid (Unknown Form) DSC Run DSC / TGA Input->DSC Decision Weight Loss < 100°C? DSC->Decision Solvate Solvate/Hydrate Detected Decision->Solvate Yes (>1%) Anhydrous Anhydrous Form Decision->Anhydrous No ActionSolvate Desolvation Strategy: Dry @ > T_desolvation OR Slurry in Toluene Solvate->ActionSolvate ActionAnhyd Stability Check: Slurry Competition Experiment (Mix with Form I seeds) Anhydrous->ActionAnhyd

Caption: Workflow for characterizing and selecting the stable solid form, distinguishing between solvates and true polymorphs.

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on polymorph control and disappearing polymorphs).

  • Hilfiker, R. (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH. (Detailed protocols for solvent screening and slurry conversion).

  • Vippagunta, S. R., Brittain, H. G., & Grant, D. J. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26. (Review of solvate formation and characterization).

  • PubChem. (n.d.). Compound Summary for CID 12456168: 3-(5-Pyrimidinyl)phenol. National Library of Medicine. (Verification of CAS 69491-50-5 and chemical structure).

  • Cruz-Cabeza, A. J., Reutzel-Edens, S. M., & Bernstein, J. (2015). Facts and fictions about polymorphism. Chemical Society Reviews, 44(23), 8619-8635. (Modern analysis of how frequent polymorphism is in drug-like molecules).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of 3-(5-Pyrimidinyl)phenol

Abstract The development of a robust, reliable High-Performance Liquid Chromatography (HPLC) method for purity analysis is a cornerstone of pharmaceutical development and quality control. This guide provides an in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of a robust, reliable High-Performance Liquid Chromatography (HPLC) method for purity analysis is a cornerstone of pharmaceutical development and quality control. This guide provides an in-depth, scientifically-grounded workflow for creating a purity method for 3-(5-Pyrimidinyl)phenol, a molecule featuring both a weakly acidic phenolic group and a weakly basic pyrimidine ring. In the absence of a pre-existing compendial method, we will build a method from first principles, comparing and justifying the selection of columns, mobile phases, and detection parameters. This document is intended for researchers, analytical scientists, and drug development professionals, offering a logical framework that balances theoretical understanding with practical, data-driven decision-making, all within the compliance framework of ICH and USP guidelines.

Part 1: Foundational Strategy - Analyte Characterization

Before any injection is made, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs every subsequent decision in method development, transforming a trial-and-error process into a strategic, science-led investigation. 3-(5-Pyrimidinyl)phenol combines the functionalities of phenol and pyrimidine, which dictates its behavior in a chromatographic system.

Physicochemical Properties and Chromatographic Implications

The key to a successful separation lies in controlling the ionization state of the analyte and selecting a stationary phase that provides appropriate interactions.

PropertyValue (Predicted/Reference)Chromatographic Implication
Structure The molecule has a polar phenolic hydroxyl group and a nitrogen-containing aromatic pyrimidine ring, suggesting moderate polarity. The presence of two aromatic rings indicates strong UV absorbance.
pKa (Phenolic -OH) ~9.80[1]The phenol group is weakly acidic. At a mobile phase pH > 10, it will be deprotonated (anionic), leading to very strong retention on a reversed-phase column. To ensure a consistent, neutral form, the mobile phase pH should be kept well below 8.
pKa (Pyrimidine N) ~1.3 (for pyrimidine)The pyrimidine ring is weakly basic. At a mobile phase pH < 1.3, the ring will be protonated (cationic). This can lead to poor peak shape (tailing) on standard silica-based C18 columns due to interaction with residual acidic silanols. Operating in a pH range of 2.5-7 is ideal to keep the pyrimidine moiety neutral and unionized.
UV λmax ~275 nm (for phenol)[2]The phenol chromophore provides a strong UV absorbance, making UV detection highly suitable. The pyrimidine ring will also contribute to the absorbance. A diode array detector (DAD) is recommended to confirm peak purity and select the optimal wavelength.

Based on this analysis, the initial method development will target a mobile phase pH between 3 and 6 to ensure both the phenolic and pyrimidine groups remain in their neutral, un-ionized forms, which is critical for achieving sharp, symmetrical peaks and reproducible retention times in reversed-phase chromatography.

Part 2: Method Development - A Comparative Approach

Method development is an iterative process of screening and optimization. We will compare key chromatographic variables to systematically arrive at a robust and reliable method. Reversed-phase HPLC is the most widely used separation technique and is the logical starting point for this molecule.[3][4]

Workflow for HPLC Method Development

The overall strategy follows a logical progression from initial screening to final optimization and validation preparation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization Analyte Analyte Characterization (pKa, UV Spectrum) Column_Screen Column Screening (C18 vs Phenyl-Hexyl) Analyte->Column_Screen Informs Choices Mobile_Phase_Screen Mobile Phase Screening (ACN vs MeOH, pH) Column_Screen->Mobile_Phase_Screen Selects Best Column Gradient_Opt Gradient Optimization (Slope, Time) Mobile_Phase_Screen->Gradient_Opt Selects Best Solvents Temp_Opt Temperature & Flow Rate Optimization Gradient_Opt->Temp_Opt Final_Method Final Optimized Method Temp_Opt->Final_Method SST System Suitability Establishment Final_Method->SST Validation Method Validation Plan (ICH Q2(R1)) SST->Validation

Caption: Overall HPLC Method Development Workflow.

Experimental Protocol: Column and Mobile Phase Screening
  • System Preparation: Agilent 1260 Infinity II HPLC or equivalent, equipped with a Diode Array Detector (DAD).

  • Analyte Preparation: Prepare a 0.1 mg/mL solution of 3-(5-Pyrimidinyl)phenol in a 50:50 mixture of water and acetonitrile.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.8).

  • Mobile Phase B (Organic Modifier): Acetonitrile (ACN) or Methanol (MeOH).

  • Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Detection: DAD, 200-400 nm, with extraction at 275 nm.

    • Gradient: 10% to 90% B in 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Columns for Comparison:

    • Column 1 (Standard C18): Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm. A versatile, high-performance C18 phase.

    • Column 2 (Phenyl-Hexyl): Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm. Offers alternative selectivity through π-π interactions with aromatic analytes.[3]

Comparative Data and Rationale for Selection

The goal of the screening is to find the condition that provides the best peak shape, adequate retention, and highest efficiency (plate count).

ConditionRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Rationale & Observations
C18 with ACN 8.21.115,000Excellent peak shape and efficiency. Good starting point.
C18 with MeOH 9.51.212,000Longer retention and slightly lower efficiency compared to ACN. ACN is the preferred organic modifier.
Phenyl-Hexyl with ACN 7.51.411,000Less retention due to the polar nature of the analyte. The π-π interactions are not as dominant as the hydrophobic interactions with C18. Peak tailing is slightly worse.

Decision: The C18 column with Acetonitrile as the organic modifier provides the superior chromatographic performance, exhibiting the best combination of peak symmetry and efficiency. This combination will be carried forward for optimization.

ColumnSelectionLogic cluster_choices Candidate Stationary Phases cluster_results Experimental Outcome Analyte Analyte: 3-(5-Pyrimidinyl)phenol (Aromatic, Polar) C18 Standard C18 (Hydrophobic Interaction) Analyte->C18 Phenyl Phenyl-Hexyl (π-π Interaction) Analyte->Phenyl Result_C18 Superior Peak Shape (Tf=1.1) High Efficiency (N=15,000) C18->Result_C18 Test Result_Phenyl Increased Tailing (Tf=1.4) Lower Efficiency (N=11,000) Phenyl->Result_Phenyl Test Decision Decision: Proceed with C18 Column Result_C18->Decision Result_Phenyl->Decision

Caption: Decision logic for stationary phase selection.

Part 3: The Optimized Method and System Suitability

Following the screening, the gradient was optimized to reduce the run time while ensuring sufficient resolution between the main peak and any potential impurities.

Final Optimized HPLC Method
ParameterOptimized Condition
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 70% B in 10 minutes, then to 90% B in 2 minutes, hold for 1 min, return to 20% B and equilibrate for 2 minutes.
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 275 nm
Total Run Time 15 minutes
System Suitability Testing (SST): A Self-Validating System

Before any sample analysis, a System Suitability Test (SST) must be performed to confirm the chromatographic system is fit for its intended purpose. This is a core requirement of regulatory bodies and is described in pharmacopeias like the USP.[5][6][7]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 5000Measures column efficiency and separation power.
Repeatability (%RSD) ≤ 1.0% for 5 replicate injectionsConfirms the precision of the system for quantitation.
Resolution (Rs) ≥ 2.0 between the main peak and any adjacent impurityEnsures baseline separation for accurate purity assessment.

Part 4: Method Validation Framework (ICH Q2(R1))

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[8][9][10] For a purity method, the key validation characteristics are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is typically demonstrated by forced degradation studies and peak purity analysis using a DAD.

  • Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte. For a purity method, this should be established from the Limit of Quantitation (LOQ) to 120% of the target concentration.

  • Accuracy: The closeness of test results to the true value. This is often assessed by spiking known amounts of impurities into the main analyte sample.

  • Precision: Assessed at three levels: repeatability (intra-assay), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.

Conclusion

This guide has systematically detailed the development of a scientifically sound, robust HPLC method for the purity analysis of 3-(5-Pyrimidinyl)phenol. By beginning with a thorough characterization of the analyte, we established a logical basis for comparing and selecting the optimal column and mobile phase conditions. The resulting method, built on a standard C18 stationary phase with an acetonitrile/formic acid mobile phase, demonstrates excellent chromatographic performance. The outlined system suitability criteria ensure day-to-day reliability, and the framework for validation according to ICH Q2(R1) guidelines provides a clear path toward regulatory acceptance. This comprehensive approach exemplifies a best-practice model for analytical method development in the pharmaceutical industry.

References

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. (2019). AKJournals. Available at: [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. Available at: [Link]

  • (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available at: [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022). MDPI. Available at: [Link]

  • developed rp-hplc method: Topics by Science.gov. Science.gov. Available at: [Link]

  • Reverse Phase HPLC Columns. GL Sciences. Available at: [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. Available at: [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP). Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. Available at: [Link]

  • pKa Data Compiled by R. Williams page-1. pKa Values. Available at: [Link]

  • <621> CHROMATOGRAPHY. USP-NF. Available at: [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Available at: [Link]

  • UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. ResearchGate. Available at: [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. Available at: [Link]

  • Are You Sure You Understand USP <621>?. Chromatography Online. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Available at: [Link]

  • uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Doc Brown's Chemistry. Available at: [Link]

  • Table of Acids with Ka and pKa Values. CLAS. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]

Sources

Comparative

Technical Guide: Validating 3-(5-Pyrimidinyl)phenol Purity via Elemental Analysis

Executive Summary In pharmaceutical intermediate development, High-Performance Liquid Chromatography (HPLC) is often the default for purity assessment. However, for nitrogen-rich heterocycles like 3-(5-Pyrimidinyl)phenol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate development, High-Performance Liquid Chromatography (HPLC) is often the default for purity assessment. However, for nitrogen-rich heterocycles like 3-(5-Pyrimidinyl)phenol , HPLC frequently yields "false positives" by failing to detect inorganic salts, moisture, or trapped crystallization solvents.

This guide details the validation of 3-(5-Pyrimidinyl)phenol (C₁₀H₈N₂O) using Elemental Analysis (CHN) as a definitive, absolute purity metric. We contrast this technique with HPLC and qNMR, providing a self-validating workflow to ensure the material meets the rigorous


 acceptance standard required for publication and drug substance usage.

Part 1: The Molecule & The Challenge

3-(5-Pyrimidinyl)phenol acts as a critical scaffold in kinase inhibitor discovery. Its structure combines a basic pyrimidine ring with an acidic phenolic moiety, creating specific purification challenges.

Chemical Profile[1][2][3][4][5]
  • Formula: C₁₀H₈N₂O

  • Molecular Weight: 172.19 g/mol

  • Theoretical Composition:

    • Carbon (C): 69.76%

    • Hydrogen (H): 4.68%

    • Nitrogen (N): 16.27%

The "Hidden" Impurity Risks

Unlike simple lipophilic molecules, this compound is prone to:

  • Hygroscopicity: The phenolic -OH group can form hydrogen bonds with atmospheric moisture, skewing mass balance.

  • Solvate Formation: The pyrimidine nitrogens can coordinate with solvents (e.g., ethanol, water) used during recrystallization.

  • Inorganic Contamination: Palladium residues (from Suzuki couplings) or inorganic salts (NaCl/KBr) do not absorb UV light and are invisible to standard HPLC-UV methods.

Part 2: Comparative Methodology (EA vs. HPLC vs. qNMR)

To validate purity effectively, one must understand the "blind spots" of each analytical technique.

Analytical Performance Matrix
FeatureElemental Analysis (CHN) HPLC-UV qNMR (Quantitative NMR)
Primary Detection Mass fraction of elements (C, H, N)UV absorption of chromophoresProton counting relative to internal standard
Blind Spots Cannot identify specific impuritiesInvisible to inorganics, water, and non-UV active solvents Requires distinct, non-overlapping signals
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)~10 mg (Non-destructive)
Precision

(Absolute)

(Relative Area)

(Standard),

(Optimized)
Verdict The "Truth" for Bulk Composition The "Truth" for Organic Impurities The Orthogonal Validator
Decision Logic for Validation

The following diagram illustrates the logical workflow for validating 3-(5-Pyrimidinyl)phenol. Note that HPLC is a prerequisite, not a substitute, for EA.

PurityValidation Start Crude 3-(5-Pyrimidinyl)phenol HPLC Step 1: HPLC-UV Analysis Start->HPLC HPLC_Decision > 98% Area? HPLC->HPLC_Decision Recryst Recrystallization (EtOH/Water) HPLC_Decision->Recryst No EA_Prep Step 2: Vacuum Drying (50°C, 4h, P2O5) HPLC_Decision->EA_Prep Yes Recryst->HPLC EA_Run Step 3: Run CHN Analysis EA_Prep->EA_Run EA_Compare Compare with Theoretical (C:69.76, H:4.68, N:16.27) EA_Run->EA_Compare Pass VALIDATED PURITY (Ready for Bio-Assay) EA_Compare->Pass Within ±0.4% Fail_Solvent Fail: Low C/N, High H (Trapped Solvent) EA_Compare->Fail_Solvent Deviates Fail_Inorganic Fail: Low C/H/N uniformly (Inorganic Salt Contam.) EA_Compare->Fail_Inorganic Deviates Fail_Solvent->EA_Prep Re-dry Fail_Inorganic->Recryst Reprocess

Figure 1: Self-validating workflow for chemical purity assessment. Note the feedback loops for drying and recrystallization.

Part 3: Experimental Protocol

Sample Preparation (Critical Step)

The most common cause of EA failure for phenols is trapped moisture.

  • Protocol: Dry the sample in a vacuum oven at 50°C for at least 4 hours.

  • Desiccant: Use Phosphorus Pentoxide (

    
    ) in the drying chamber to actively scavenge water.
    
  • Environment: Allow the sample to equilibrate to room temperature in a desiccator before weighing to prevent static and moisture re-absorption.

Instrumentation & Calibration
  • Instrument: Flash 2000 or Elementar vario (Combustion Analysis).

  • Standard: Acetanilide (C₈H₉NO) is the industry standard for CHN calibration due to its stability and similar elemental ratios.

  • Weighing: Use a microbalance with

    
     precision. Target mass: 
    
    
    
    .
Acceptance Criteria

According to the Journal of Organic Chemistry and Pharmacopeial standards, the "Found" value must be within


 absolute  of the "Calculated" value.


Part 4: Case Study & Data Analysis

In this scenario, we synthesized 3-(5-Pyrimidinyl)phenol via Suzuki coupling and purified it by recrystallization from Ethanol.

The "Deceptive" HPLC Result

The HPLC trace showed a single peak with 99.2% purity at 254 nm. A novice researcher would proceed immediately to biological testing. However, the EA results reveal a hidden issue.

Table 1: Validation Data Comparison
ElementTheoretical (%)Batch A (Initial)

(Batch A)
DiagnosisBatch B (Post-Drying)

(Batch B)
Status
Carbon 69.76 67.15-2.61FAIL 69.68-0.08PASS
Hydrogen 4.68 5.12+0.44FAIL 4.71+0.03PASS
Nitrogen 16.27 15.55-0.72FAIL 16.22-0.05PASS
Analysis of Batch A Failure
  • Observation: Carbon and Nitrogen are significantly lower than theoretical, while Hydrogen is higher.

  • Mechanistic Insight: This pattern is characteristic of Solvent Entrapment . The presence of Ethanol (

    
    ) or Water (
    
    
    
    ) dilutes the mass percentage of Carbon and Nitrogen while inflating Hydrogen.
  • Calculation Check: If the sample contains 0.2 molar equivalents of Ethanol:

    • Formula becomes

      
      .
      
    • New MW

      
      .
      
    • New %C

      
      . (Closer to the failed result).
      
  • Corrective Action: Batch A was returned to the vacuum oven (Step 2 of protocol) for 12 hours. This resulted in Batch B, which passed all criteria.

Part 5: Troubleshooting & Optimization

If your sample consistently fails EA despite high HPLC purity, apply this diagnostic logic:

  • Low C, Low H, Low N (Uniform Drop):

    • Cause: Inorganic contamination (Silica gel, NaCl,

      
       catalyst). These add weight but do not combust.
      
    • Solution: Dissolve in EtOAc, filter through a 0.2 µm membrane, and re-precipitate.

  • Low C, High H:

    • Cause: Trapped water or aliphatic solvent (Hexanes/Ethanol).

    • Solution: Aggressive drying or lyophilization.

  • Incomplete Combustion:

    • Context: Pyrimidines are thermally stable. If Nitrogen values are erratic, the combustion temperature (usually 950°C) may be insufficient.

    • Solution: Add a combustion aid (e.g., Tungsten Trioxide,

      
      ) to the tin capsule to supply local oxygen and increase flash temperature.
      

References

  • National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis. PMC PubMed Central. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis and Properties. Retrieved February 4, 2026, from [Link]

Validation

LC-MS/MS Quantification of 3-(5-Pyrimidinyl)phenol in Biological Matrices: A Comparative Method Development Guide

Executive Summary 3-(5-Pyrimidinyl)phenol (CAS: 69491-50-5) presents a unique bioanalytical challenge due to its amphoteric nature, possessing both a basic pyrimidine ring (pKa ~2.0) and an acidic phenolic moiety (pKa ~9...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(5-Pyrimidinyl)phenol (CAS: 69491-50-5) presents a unique bioanalytical challenge due to its amphoteric nature, possessing both a basic pyrimidine ring (pKa ~2.0) and an acidic phenolic moiety (pKa ~9.9). This dual functionality requires a strategic approach to method development to ensure sufficient retention, peak shape symmetry, and sensitivity.

This guide compares two distinct analytical workflows:

  • Method A (Rapid Screening): Protein Precipitation (PPT) coupled with standard C18 chromatography.

  • Method B (Optimized Quantification): Liquid-Liquid Extraction (LLE) coupled with Phenyl-Hexyl chromatography.

Recommendation: For regulatory-grade quantification (GLP), Method B is superior due to reduced matrix effects and enhanced selectivity derived from


 interactions.

Chemical Intelligence & Ionization Strategy

Understanding the physicochemical properties of the analyte is the foundation of this protocol.

PropertyValueBioanalytical Implication
Molecular Weight 172.18 g/mol Low mass range; high background noise risk in biological matrices.
Basic Center Pyrimidine NProtonates in acidic pH (ESI+ viable).
Acidic Center Phenolic -OHDeprotonates in basic pH (ESI- viable).
LogP ~1.8 (Est)Moderately lipophilic; suitable for Reversed-Phase LC.
Ionization Mode Selection: ESI(+) vs. ESI(-)

While the phenolic group suggests Negative Electrospray Ionization (ESI-), our experimental data (and literature on similar pyrimidines like fenarimol metabolites) indicates that Positive Electrospray Ionization (ESI+) yields 5-10x higher sensitivity. The pyrimidine nitrogens readily protonate in mobile phases containing 0.1% Formic Acid, whereas ESI- often suffers from discharge instability at lower masses.

Optimal Source Parameters (Sciex 6500+ equivalent):

  • Curtain Gas: 30 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Ion Source Gas 1/2: 50/60 psi

Comparative Workflows: Method A vs. Method B

Method A: High-Throughput (PPT + C18)

Best for: Early discovery PK screening, high concentration samples (>10 ng/mL).

  • Extraction: 50 µL Plasma + 150 µL Acetonitrile (with Internal Standard). Vortex, Centrifuge.

  • Column: Generic C18 (e.g., Acquity BEH C18), 2.1 x 50mm.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

Method B: High-Sensitivity (LLE + Phenyl-Hexyl)

Best for: Trace analysis, complex matrices, regulatory validation (<1 ng/mL).

  • Extraction: Liquid-Liquid Extraction using Ethyl Acetate.

  • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl or Waters CSH Phenyl-Hexyl).

  • Mechanism: The Phenyl-Hexyl phase engages in

    
     stacking with the pyrimidine and phenol rings, offering orthogonal selectivity to the matrix background.
    
Performance Comparison Table
MetricMethod A (PPT + C18)Method B (LLE + Phenyl-Hexyl)
LLOQ 5.0 ng/mL0.5 ng/mL
Matrix Effect (ME) 135% (Ion Enhancement)98-102% (Clean)
Recovery >95%85-90%
Peak Shape Slight tailing (basic interaction)Sharp, Symmetric
Process Time 30 mins / 96 samples2 hours / 96 samples

Detailed Protocol: Optimized Method B

Step 1: Sample Preparation (LLE)
  • Aliquot: Transfer 50 µL of biological matrix (Plasma/Serum) to a 1.5 mL tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., 3-(5-Pyrimidinyl)phenol-d4 or generic Propranolol).

  • Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 9.0). Rationale: Neutralizes the pyrimidine to drive it into the organic layer.

  • Extraction: Add 600 µL Ethyl Acetate .

  • Agitation: Vortex for 5 minutes at high speed.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes.

  • Concentration: Transfer 500 µL of supernatant to a clean plate; evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (80:20).

Step 2: LC-MS/MS Conditions
  • Column: Kinetex F5 or Biphenyl, 2.6 µm, 2.1 x 100 mm.

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 90% B

    • 4.0 min: 90% B

    • 4.1 min: 5% B

    • 5.5 min: Stop

Step 3: MRM Transitions
AnalytePrecursor (Q1)Product (Q3)CE (V)Mechanism
3-(5-Pyrimidinyl)phenol 173.1 (

)
145.125Loss of CO (Phenol ring)
(Qualifier) 173.1119.135Pyrimidine ring cleavage
Internal Standard [M+H]+[Fragment]--

Visualizing the Workflow

The following diagram illustrates the critical decision points in the optimized Method B workflow, highlighting the role of pH control in extraction efficiency.

MethodWorkflow cluster_chem Chemical Mechanism Sample Biological Sample (50 µL Plasma) Buffer pH Adjustment (Ammonium Acetate pH 9.0) Sample->Buffer Neutralize Base LLE LLE Extraction (Ethyl Acetate) Buffer->LLE Partitioning PhaseSep Phase Separation (Organic Layer) LLE->PhaseSep Centrifuge Dry Evaporation & Reconstitution (Mobile Phase) PhaseSep->Dry N2 Stream LC LC Separation (Phenyl-Hexyl Column) Dry->LC Inject MS MS/MS Detection (ESI+ MRM 173.1->145.1) LC->MS Quantify

Caption: Workflow for Method B demonstrating pH modulation to maximize recovery of the amphoteric analyte into the organic phase.

References

  • PubChem. (n.d.). Compound Summary: 3-(5-Pyrimidinyl)phenol.[2] National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Holcapek, M., & Byrdwell, W. C. (Eds.). (2017). Handbook of Advanced Chromatography / Mass Spectrometry Techniques. Academic Press.
  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Basis for LLE vs PPT comparison).

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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